Product packaging for 4-Cyanobenzoyl isothiocyanate(Cat. No.:)

4-Cyanobenzoyl isothiocyanate

Cat. No.: B8333238
M. Wt: 188.21 g/mol
InChI Key: YHOPMABNZKSKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyanobenzoyl isothiocyanate is a high-purity chemical building block designed for research and development applications. This compound integrates two reactive functional groups—an isothiocyanate and a cyanobenzoyl moiety—making it a versatile intermediate for synthesizing more complex molecules. Its structure is particularly valuable in medicinal chemistry for creating potential pharmacologically active compounds . The isothiocyanate group (R-N=C=S) is a known electrophile that readily reacts with nucleophiles like amines and thiols, allowing for the formation of thiourea and dithiocarbamate derivatives under controlled conditions . This reactivity is exploited in various fields, including the development of novel enzyme inhibitors, the synthesis of functionalized polymers, and the design of ligands for coordination chemistry. As a research chemical, it is handled with appropriate safety precautions. This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in quantities ranging from milligrams to multi-gram scales, supported by analytical data to ensure identity and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4N2OS B8333238 4-Cyanobenzoyl isothiocyanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4N2OS

Molecular Weight

188.21 g/mol

IUPAC Name

4-cyanobenzoyl isothiocyanate

InChI

InChI=1S/C9H4N2OS/c10-5-7-1-3-8(4-2-7)9(12)11-6-13/h1-4H

InChI Key

YHOPMABNZKSKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)N=C=S

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyanobenzoyl Isothiocyanate

Preparative Routes: Innovations and Optimization

The preparation of aroyl isothiocyanates, including the 4-cyano substituted variant, has evolved significantly, moving away from hazardous reagents towards more efficient and safer protocols.

Phosgene-Free Synthetic Approaches

Historically, the synthesis of isothiocyanates often involved highly toxic reagents like phosgene or thiophosgene. Modern advancements have focused on entirely phosgene-free pathways. A predominant strategy involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed using a desulfurylating agent to yield the isothiocyanate. chemrxiv.org

Numerous desulfurylating reagents have been developed for this purpose, including:

Tosyl Chloride: Facilitates the decomposition of in-situ generated dithiocarbamate salts within 30 minutes, providing high yields (75–97%) for a range of alkyl and aryl isothiocyanates. nih.gov

Propane Phosphonic Acid Anhydride (T3P®): Acts as an efficient desulfurating agent in a two-step, one-pot reaction from primary amines or their salts. organic-chemistry.org

Cyanuric Chloride (TCT): Used in a one-pot protocol from primary amines under aqueous conditions. beilstein-journals.org However, this method proved challenging for highly electron-deficient arylamines, including 4-cyanoaniline, which failed to convert to the desired isothiocyanate under the specified conditions. beilstein-journals.org

Sodium Persulfate (Na₂S₂O₈): Employed in a green and practical one-pot procedure in water, which is effective for a wide variety of amines.

Another effective phosgene-free method utilizes thiocarbonyl transfer reagents. For instance, phenyl chlorothionoformate has been used in a versatile two-step approach for the synthesis of isothiocyanates from electron-deficient amines. chemrxiv.orgorganic-chemistry.org

Catalyst-Mediated Synthesis Protocols

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of isothiocyanate synthesis. Research has explored various catalytic systems to facilitate these transformations.

A notable example involves a catalytic mixture of elemental sulfur and selenium for producing aliphatic and aromatic isothiocyanates from isocyanides. nih.gov In this method, selenium, combined with elemental sulfur and triethylamine in THF, catalyzes the conversion of the isocyanide to the corresponding isothiocyanate upon refluxing. nih.gov Molybdenum complexes have also been investigated for the catalytic production of isothiocyanates from isocyanides and sulfur, operating through a Mo(II)/Mo(IV) cycle.

Copper catalysis has been employed for isothiocyanation using reagents like the Langlois reagent (CF₃SO₂Na). chemrxiv.org Furthermore, dual photoredox/copper catalysis has been essential for complex transformations like the asymmetric ring-opening cyanation of oxime esters, showcasing the potential of catalyst-mediated reactions for constructing intricate molecules. nih.gov

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a key technology for accelerating organic reactions, often leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields. nih.govresearchgate.net This technique has been successfully applied to the synthesis of acyl isothiocyanates and their derivatives.

A simple, rapid, and efficient method for the synthesis of benzoyl isothiocyanate involves microwave irradiation under solvent-free, phase-transfer catalysis conditions. arkat-usa.org This approach is directly analogous to the synthesis of 4-Cyanobenzoyl isothiocyanate. Microwave assistance has also been shown to accelerate the reaction of alkyl halides with zinc thiocyanate (B1210189) to produce thiocyanates in excellent yields with high selectivity over the isothiocyanate isomers. researchgate.net The significant rate enhancement and improved yields make microwave-assisted synthesis a highly attractive methodology for preparing isothiocyanate intermediates. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles (Illustrative)
Reaction TypeConditionsReaction TimeYield
Friedländer SynthesisConventional HeatingSeveral Hours34%
Friedländer SynthesisMicrowave Irradiation20-30 min72%
Quinoline (B57606) SynthesisConventional HeatingSeveral Hours62-65%
Quinoline SynthesisMicrowave IrradiationShortImproved Yields

Continuous Flow Synthesis Techniques

Continuous flow chemistry provides significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for reactions involving hazardous intermediates or exothermic processes. researchgate.net This technology has been effectively utilized for generating isothiocyanate-substituted aryllithiums from the corresponding haloarenes via a selective halogen-lithium exchange. researchgate.net The short-lived, highly reactive organolithium intermediates can be generated and immediately reacted with various electrophiles in a continuous flow reactor, a process not feasible under batch conditions. researchgate.net

While direct continuous flow synthesis of this compound from its precursors is not extensively documented, related processes have been successfully demonstrated. For example, the Curtius rearrangement, which converts acyl azides into isocyanates, has been efficiently performed in flow reactors, allowing for safe handling of the potentially explosive acyl azide intermediate and precise temperature control. nih.gov

Precursor Chemistry and Derivatization Strategies

The choice of precursors is fundamental to the synthesis of this compound. The most direct and widely used precursors are 4-cyanobenzoyl chloride and a suitable thiocyanate salt.

Synthesis from 4-Cyanobenzoyl Chloride and Thiocyanate Salts

The reaction between an acyl chloride and a thiocyanate salt is a classical and highly effective method for preparing acyl isothiocyanates. arkat-usa.org This reaction is typically carried out by treating 4-cyanobenzoyl chloride with a metal thiocyanate, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. arkat-usa.orggoogle.com

The reaction proceeds via a nucleophilic acyl substitution, where the thiocyanate ion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. The resulting this compound is often generated in situ and used immediately in subsequent reactions due to its reactivity. google.comresearchgate.net

Table 2: Typical Reaction Parameters for Aroyl Isothiocyanate Synthesis
ParameterConditionReference
Acyl ChlorideBenzoyl Chloride (analogue) google.com
Thiocyanate SaltAmmonium Thiocyanate google.com
SolventDry Acetone google.com
TemperatureExothermic, may require cooling google.com
ByproductAmmonium Chloride (precipitate) google.com

This method is robust and has been used for the preparation of a variety of aroyl isothiocyanates, including those with electron-withdrawing substituents like the cyano group. google.com

Alternative Routes via Carbon Disulfide and Amine Intermediates

The synthesis of isothiocyanates commonly involves the reaction of a primary amine with carbon disulfide. This well-established method proceeds through a dithiocarbamate salt intermediate, which is subsequently treated with a desulfurizing agent to yield the final isothiocyanate product (R-NCS). A variety of desulfurizing agents have been employed for this purpose, including tosyl chloride, iodine, propane phosphonic acid anhydride (T3P®), and di-tert-butyl dicarbonate. organic-chemistry.org The general two-step, one-pot reaction is versatile for preparing numerous alkyl and aryl isothiocyanates. organic-chemistry.org

However, this route is not the primary or most efficient method for synthesizing acyl isothiocyanates like this compound (R-CO-NCS). The precursor for this specific transformation, 4-cyanobenzamide, is significantly less nucleophilic than primary amines, making the initial reaction with carbon disulfide challenging.

The most direct and widely utilized method for preparing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate salt. arkat-usa.org For the synthesis of this compound, this involves the reaction of 4-cyanobenzoyl chloride with a salt such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). arkat-usa.orggoogle.com This reaction is efficient and directly yields the desired acyl isothiocyanate.

Comparison of General Synthetic Routes to Isothiocyanates
RouteStarting MaterialsIntermediateProduct TypeApplicability to this compound
Acyl Chloride Method4-Cyanobenzoyl chloride, Thiocyanate Salt (e.g., KSCN)NoneAcyl IsothiocyanateHigh (Primary Route)
Amine/CS₂ MethodPrimary Amine (R-NH₂), Carbon Disulfide (CS₂)Dithiocarbamate SaltAlkyl/Aryl IsothiocyanateLow (Not a standard method for acyl isothiocyanates)

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of benzoyl isothiocyanates involves the use of solvent-free, microwave-assisted conditions. Research has demonstrated an efficient method for synthesizing benzoyl isothiocyanate from benzoyl chloride and potassium thiocyanate without a traditional solvent. arkat-usa.org This reaction is facilitated by a phase-transfer catalyst, such as Polyethylene Glycol (PEG-400), under microwave irradiation. arkat-usa.orgchemicalbook.com This approach is directly applicable to the synthesis of the 4-cyano derivative, offering several green advantages including reduced solvent waste, faster reaction times, and potentially lower energy consumption.

Solvent-Free Synthesis of Benzoyl Isothiocyanate arkat-usa.org
ParameterCondition
ReactantsBenzoyl chloride, Potassium thiocyanate (KSCN)
CatalystPEG-400
SolventNone
Energy SourceMicrowave Irradiation
Key AdvantagesElimination of solvent waste, rapid reaction

Atom Economy and E-Factor Considerations

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. The Environmental Factor (E-Factor) provides a broader measure of waste by calculating the mass ratio of waste to product. rsc.org

For the primary synthesis of this compound, the reaction of 4-cyanobenzoyl chloride with potassium thiocyanate demonstrates high theoretical atom economy.

Reaction: C₈H₄ClNO + KSCN → C₉H₄N₂OS + KCl

The atom economy is calculated as:

Molecular Weight of Product (C₉H₄N₂OS): 188.22 g/mol

Molecular Weight of Reactants (C₈H₄ClNO + KSCN): 165.58 g/mol + 97.18 g/mol = 262.76 g/mol

Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100 = (188.22 / 262.76) x 100 ≈ 71.6%

This calculation shows that a significant portion of the reactant atoms is incorporated into the final product. The main byproduct, potassium chloride (KCl), is an inorganic salt. While the atom economy is high, the E-Factor also accounts for waste from solvents, reagents, and purification processes. Sustainable protocols aim to minimize the E-Factor by using catalytic amounts of reagents, recycling solvents, and optimizing purification to reduce waste. nih.gov Studies on related sustainable isothiocyanate syntheses have achieved E-factors as low as 0.989 by optimizing catalyst loading and purification methods. nih.gov

Sustainable Reagent Selection

The choice of reagents is fundamental to the green credentials of a synthetic process. In the synthesis of this compound, the use of 4-cyanobenzoyl chloride and potassium thiocyanate is vastly preferable to older, more hazardous methods for general isothiocyanate synthesis that employed highly toxic reagents like thiophosgene or large volumes of carbon disulfide. nih.gov

Further green improvements focus on the catalytic system and reaction medium.

Catalysts: The use of recyclable, non-toxic phase-transfer catalysts like PEG-400 aligns with green chemistry principles. arkat-usa.orgchemicalbook.com

Solvents: When solvents are necessary, selecting greener alternatives is crucial. Research into sustainable isothiocyanate synthesis has highlighted the use of bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) or γ-butyrolactone (GBL), which are more environmentally friendly than traditional chlorinated solvents or dipolar aprotic solvents like DMF. nih.govrsc.org

Alternative Sulfur Sources: In syntheses where a sulfur source is required, such as in the amine/CS₂ route for non-acyl isothiocyanates, using elemental sulfur with a catalyst is a greener alternative to the volatile and toxic carbon disulfide. nih.govmdpi.com

By selecting less hazardous starting materials, employing efficient and recyclable catalysts, and utilizing green solvents or solvent-free conditions, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Mechanistic Investigations of 4 Cyanobenzoyl Isothiocyanate Reactivity

Electrophilic Activation and Reactivity Modulation

Acyl isothiocyanates like 4-cyanobenzoyl isothiocyanate are characterized by two primary electrophilic sites: the carbonyl carbon and the isothiocyanate carbon (N=C=S). arkat-usa.org The strong electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate moiety compared to alkyl isothiocyanates, promoting nucleophilic addition at this site. arkat-usa.org The reactivity of these centers can be further modulated and enhanced through electrophilic activation by Lewis and Brønsted acids.

Lewis acid catalysis involves the use of electron-pair acceptors, typically metal-based compounds, to increase the reactivity of a substrate. wikipedia.org In the context of this compound, a Lewis acid can coordinate with one of the lone-pair bearing atoms (the carbonyl oxygen, the isothiocyanate nitrogen or sulfur, or the nitrile nitrogen). This coordination withdraws electron density from the molecule, rendering the electrophilic carbon centers even more susceptible to nucleophilic attack. wikipedia.org

The general mechanism for Lewis acid activation is shown below:

Scheme 1: General Principle of Lewis Acid Activation

Where LA represents the Lewis Acid.

This activation lowers the energy of the transition state for nucleophilic attack, thereby accelerating the reaction rate.

Brønsted acids (proton donors) can catalyze reactions of this compound by protonating one of the basic sites on the molecule. The most likely sites for protonation are the nitrogen atom of the isothiocyanate group, the carbonyl oxygen, and the nitrogen of the cyano group. Protonation increases the electrophilicity of the nearby carbon atom, facilitating nucleophilic attack.

A key example of a Brønsted acid-mediated reaction is the acid-catalyzed hydrolysis of aryl isothiocyanates. The proposed mechanism involves a simultaneous proton transfer to the nitrogen atom and nucleophilic attack by a water molecule at the isothiocyanate carbon, proceeding through a cyclic transition state. rsc.org This pathway avoids the formation of a high-energy, charge-separated intermediate.

Furthermore, heterocyclic systems derived from benzoyl isothiocyanate have been shown to be highly sensitive to acids. For example, certain oxatriazepinethiones, formed from the reaction of benzoyl isothiocyanate with N-alkyl hydrazones, undergo rapid acid-catalyzed hydrolysis and rearrangement to form more stable triazolinethiones. arkat-usa.org This demonstrates that Brønsted acids can effectively mediate complex transformations and rearrangements in molecules containing the aroyl isothiocyanate framework. arkat-usa.org

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides quantitative insight into reaction rates and the factors that influence them. For this compound, kinetic analysis helps to elucidate reaction mechanisms, identify rate-determining steps, and understand the influence of environmental factors like solvent polarity.

Kinetic studies on the formation and reaction of aroyl isothiocyanates provide valuable data. The synthesis of substituted benzoyl isothiocyanates from benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) was found to follow second-order kinetics. ikprress.org A computational and experimental study on this reaction demonstrated that the rate is significantly influenced by substituents on the benzoyl ring. Electron-withdrawing groups, such as the nitro group (-NO₂), were found to accelerate the reaction. ikprress.org This suggests that the 4-cyano group in this compound would similarly have a rate-enhancing effect on its formation. The Hammett study for this reaction yielded a large, positive ρ value of +1.94, indicating that the transition state has a significant buildup of negative charge that is stabilized by electron-withdrawing substituents. ikprress.org

In the context of its reactions, the aminolysis of isothiocyanates has been a subject of kinetic investigation. A study on the reaction of p-nitrophenyl isothiocyanate with various amines in non-polar solvents like diethyl ether and iso-octane revealed that the reactions often exhibit kinetic terms that are second order with respect to the amine. rsc.org This indicates a more complex mechanism than a simple bimolecular collision, often involving a second molecule of the amine acting as a catalyst in the proton transfer step. rsc.org

Table 1: Effect of Substituents on the Rate Constant of Benzoyl Isothiocyanate Formation ikprress.org
Substituent (X) in X-C₆H₄COClRelative Experimental Rate Constant (k_rel)Hammett Constant (σ_p)
p-OCH₃0.21-0.27
p-CH₃0.45-0.17
H1.000.00
p-Cl2.19+0.23
p-NO₂12.3+0.78

Attack at the Carbonyl Carbon: In nucleophilic acyl substitution reactions, the mechanism typically proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. The initial nucleophilic addition to the carbonyl carbon is generally considered the rate-limiting step. saskoer.calibretexts.org Any factor that stabilizes the transition state leading to this intermediate, such as the increased electrophilicity imparted by the 4-cyano group, will increase the reaction rate. libretexts.org

Solvent polarity can have a profound impact on reaction rates by differentially solvating the reactants and the transition state. ajpojournals.orgresearchgate.net According to transition state theory, if the transition state is more polar (i.e., more charge-separated) than the reactants, a polar solvent will stabilize it and accelerate the reaction. Conversely, if the transition state is less polar than the reactants, a less polar solvent will favor the reaction. ajpojournals.org

In the formation of substituted benzoyl isothiocyanates from benzoyl chlorides and ammonium thiocyanate, experimental studies have shown that the reaction rate is favored in media with a lower dielectric constant (i.e., less polar solvents). ikprress.org This suggests that the reactants are more polar or better solvated than the transition state. Analysis of the activation parameters in different solvents supports this, showing that the reaction is entropy-controlled in less polar solvents (e.g., 1,4-dioxane) and enthalpy-controlled in more polar solvents (e.g., acetonitrile). ikprress.org

Table 2: Activation Parameters for the Formation of Benzoyl Isothiocyanate in Different Solvents ikprress.org
SolventDielectric Constant (ε)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
1,4-Dioxane2.231.7-120.2
Tetrahydrofuran (B95107) (THF)7.538.9-94.8
Acetonitrile37.545.6-80.9

This trend indicates that for this specific reaction, moving to a more polar solvent increases the activation enthalpy, slowing the reaction, despite a more favorable (less negative) activation entropy. ikprress.org For other reactions, such as those involving highly charged nucleophiles or intermediates, a more polar solvent would be expected to increase the rate significantly. ucalgary.ca

Applications of 4 Cyanobenzoyl Isothiocyanate As a Versatile Synthetic Reagent

Construction of Nitrogen-Containing Heterocycles

The reactivity of 4-cyanobenzoyl isothiocyanate has been harnessed for the efficient assembly of numerous nitrogen-containing heterocyclic scaffolds. These structures form the core of many biologically active compounds and functional materials.

Synthesis of Thioamide Derivatives

The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted-N'-(4-cyanobenzoyl)thiourea derivatives. These thioamides are valuable intermediates in organic synthesis. While specific studies detailing the synthesis of thioamides directly from this compound are not extensively documented in publicly available literature, the general reactivity of isothiocyanates with amines is a well-established transformation. The process involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group.

Table 1: General Reaction for the Synthesis of Thioamide Derivatives

Reactant 1Reactant 2Product
This compoundPrimary or Secondary AmineN-substituted-N'-(4-cyanobenzoyl)thiourea

This reaction is typically carried out in an inert solvent at room temperature or with gentle heating. The resulting thioamide derivatives can be further elaborated to access more complex molecular architectures.

Formation of Imidazole (B134444) and Thiazole (B1198619) Scaffolds

The synthesis of imidazole and thiazole rings, key components in many pharmaceutical agents, can be achieved using isothiocyanate-based methodologies. Although direct examples employing this compound are not readily found in comprehensive reviews, the general synthetic strategies suggest its potential. For instance, the reaction of an isothiocyanate with an α-amino ketone can lead to the formation of a thiazole ring. Similarly, multicomponent reactions involving an isothiocyanate, an aldehyde, an amine, and a source of cyanide can yield highly substituted imidazoles.

Pyrimidine (B1678525) and Triazine Ring Systems Assembly

The construction of pyrimidine and triazine heterocycles, which are prevalent in medicinal chemistry, can be facilitated by acyl isothiocyanates. Research on analogous compounds, such as cinnamoyl isothiocyanate and 4-nitrobenzoyl isothiocyanate, has demonstrated their utility in synthesizing these six-membered rings through cycloaddition and condensation reactions. It is plausible that this compound could undergo similar transformations with appropriate reaction partners, such as enamines or amidines, to afford the corresponding 4-cyanobenzoyl-substituted pyrimidines and triazines.

Advanced Methods for Benzimidazole (B57391) and Azabenzimidazole Synthesis

A significant application of this compound has been documented in the synthesis of benzimidazole and azabenzimidazole derivatives. A patent discloses the use of this reagent in the preparation of compounds that act as inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy google.com. The synthesis likely involves the reaction of this compound with substituted ortho-phenylenediamines or diaminopyridines. The initial thiourea (B124793) adduct undergoes an intramolecular cyclization with concomitant loss of hydrogen sulfide (B99878) to furnish the benzimidazole or azabenzimidazole core.

Table 2: Synthesis of Benzimidazole and Azabenzimidazole Derivatives

Reactant 1Reactant 2Heterocyclic Product
This compoundo-Phenylenediamine derivative2-(4-Cyanobenzamido)benzimidazole derivative
This compoundDiaminopyridine derivative2-(4-Cyanobenzamido)azabenzimidazole derivative

This methodology provides a direct and efficient route to these important heterocyclic systems, which are known to exhibit a wide range of biological activities.

Indole (B1671886) and Quinoline (B57606) Derivatives Synthesis

While the direct application of this compound in the synthesis of indole and quinoline derivatives is not prominently reported, the versatile reactivity of isothiocyanates suggests potential pathways. For example, Fischer indole synthesis modifications or radical cyclizations of appropriately substituted thioureas derived from this compound could potentially lead to indole-based structures. Similarly, quinoline synthesis through Friedländer-type condensations could theoretically incorporate this reagent, although specific examples are yet to be detailed in the literature.

Generation of Sulfur-Containing Organic Molecules

Beyond its role in constructing nitrogen heterocycles, this compound is inherently a source for introducing sulfur into organic molecules. The isothiocyanate functional group can participate in various reactions that lead to the formation of diverse sulfur-containing compounds. For instance, its reaction with nucleophiles other than amines, such as thiols or carbanions, can generate dithiocarbamates and other sulfur-rich structures. Furthermore, the thiourea derivatives obtained from this compound can serve as precursors for the synthesis of other sulfur-containing heterocycles, such as thiadiazoles, upon reaction with appropriate cyclizing agents.

Thiourea and Thiocarbamate Formation

The reaction of isothiocyanates with amines is a well-established and efficient method for the synthesis of thioureas. This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. This compound, with its electron-withdrawing cyano group, is particularly susceptible to nucleophilic attack, making it an excellent substrate for thiourea formation.

The general reaction for the formation of a thiourea from this compound is depicted below:

Reaction of this compound with an amine to form a thiourea

A variety of primary and secondary amines can be employed in this reaction, leading to a diverse range of substituted thioureas. These compounds are of significant interest due to their biological activities and applications as ligands in coordination chemistry.

Similarly, this compound can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. These reactions expand the synthetic utility of this compound, providing access to other important classes of sulfur-containing compounds. beilstein-journals.org The formation of O-thiocarbamates and dithiocarbamates can be achieved through a one-pot, multi-component reaction involving an isocyanide, sulfur, and an alcohol or thiol, which proceeds via an isothiocyanate intermediate. beilstein-journals.org

Table 1: Examples of Thiourea and Thiocarbamate Derivatives from Isothiocyanates

ReactantProduct ClassReference
Primary/Secondary AmineThiourea organic-chemistry.orgnih.gov
AlcoholThiocarbamate beilstein-journals.org
ThiolDithiocarbamate beilstein-journals.org

Synthesis of Sulfur-Heterocycles

Isothiocyanates are pivotal intermediates in the synthesis of a wide array of sulfur-containing heterocyclic compounds. beilstein-journals.orggoogle.com this compound, as an acyl isothiocyanate, is a particularly valuable precursor for the construction of various five- and six-membered heterocycles. arkat-usa.org The presence of the carbonyl group in acyl isothiocyanates imparts unique reactivity, allowing for cyclization reactions that involve both electrophilic centers. arkat-usa.org

The reaction of this compound with various binucleophiles can lead to the formation of heterocycles such as thiazoles, thiadiazoles, and triazoles. arkat-usa.orgresearchgate.net For instance, the reaction with hydrazines can yield triazole derivatives, while reaction with compounds containing both an amino and a hydroxyl or thiol group can lead to the formation of oxazine (B8389632) or thiazine (B8601807) rings.

A general strategy for the synthesis of sulfur heterocycles involves the reaction of this compound with a substrate containing two nucleophilic sites. The initial nucleophilic attack occurs at the isothiocyanate carbon, followed by an intramolecular cyclization involving the second nucleophile and the acyl carbon or the thiocarbonyl group.

Table 2: Examples of Sulfur-Heterocycles Synthesized from Acyl Isothiocyanates

HeterocycleBinucleophileReference
1,2,4-Triazole-3-thionesHydrazines arkat-usa.org
Thiazolesα-Amino ketones arkat-usa.org
ThiadiazolesHydrazinecarbothioamides researchgate.net
Benzothiazoles2-Aminothiophenol researchgate.net
Benzoxazoles2-Aminophenol researchgate.net
Benzimidazoleso-Phenylenediamine researchgate.net

Diversification of Amide and Carboxamide Structures

Acyl Transfer Reactions

Acyl isothiocyanates, including this compound, can act as acylating agents. arkat-usa.org In these reactions, the acyl group is transferred to a nucleophile, with the isothiocyanate group acting as a leaving group. This reactivity allows for the introduction of the 4-cyanobenzoyl moiety into various molecules.

Furthermore, an interesting transformation involving the transfer of the thiocyanate (B1210189) (-SCN) group from aroyl/acyl isothiocyanates to alkyl or benzylic bromides in the presence of a tertiary amine has been reported. nih.gov This reaction proceeds effectively when the bromomethyl proton is less acidic. nih.gov This suggests that this compound could potentially be used as a thiocyanate transfer reagent under specific reaction conditions.

Synthesis of Substituted Amides

While the direct conversion of isothiocyanates to amides is not a standard transformation, the isothiocyanate functionality can be used as a handle to introduce an amide group. For instance, the reaction of this compound with a Grignard reagent, followed by hydrolysis, could potentially yield a substituted amide.

More commonly, the thiourea derivatives formed from this compound can be further manipulated to produce amides. For example, oxidative desulfurization of a thiourea can lead to the formation of a carbodiimide, which can then be hydrated to form a urea, an amide analog.

Role in Multi-Component Reactions (MCRs)

Design and Implementation of MCRs

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Isothiocyanates are valuable components in the design of MCRs due to their versatile reactivity. mdpi.com

This compound can be employed in MCRs to generate a wide variety of heterocyclic structures. For example, an MCR involving this compound, an amine, and an isocyanide could lead to the formation of highly substituted thiourea derivatives or other complex adducts. The design of such reactions often relies on the sequential reaction of the starting materials, with the isothiocyanate acting as a key electrophilic component.

The Ugi four-component reaction (U-4CR) is a well-known MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov While not a direct participant, the isothiocyanate functionality can be incorporated into one of the starting materials to introduce sulfur into the final product. The development of MCRs involving this compound offers a streamlined approach to the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Catalyst-Free Multi-Component Approaches

The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern organic chemistry. In this context, catalyst-free multi-component reactions (MCRs) have emerged as a powerful tool, offering atom economy, procedural simplicity, and the ability to generate molecular complexity in a single step. This compound has proven to be a valuable building block in such transformations, participating in a variety of catalyst-free MCRs to afford structurally diverse heterocyclic compounds. These reactions obviate the need for often toxic and expensive catalysts, thereby aligning with the principles of green chemistry.

One notable application of this compound in catalyst-free MCRs is the synthesis of highly substituted 2-iminothiazoles. In a three-component reaction, an amine, this compound, and a nitroepoxide can be reacted in a one-pot fashion without the need for a catalyst. nih.govresearchgate.netresearchgate.net The reaction proceeds through the in situ formation of a thiourea derivative from the amine and this compound. This is followed by a nucleophilic ring-opening of the nitroepoxide by the sulfur atom of the thiourea, subsequent cyclization, and dehydration to yield the 2-iminothiazole product. nih.govresearchgate.netresearchgate.net This methodology is distinguished by its operational simplicity, mild reaction conditions, and high yields. nih.govresearchgate.net

The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) at a low temperature (10–15 °C) after the initial formation of the thiourea at room temperature. nih.govresearchgate.net A variety of amines and nitroepoxides can be employed, demonstrating the versatility of this approach. The use of isothiocyanates bearing electron-withdrawing groups, such as this compound, has been observed to result in slightly higher yields compared to those with electron-neutral or electron-donating groups. nih.gov

Detailed research findings for a representative catalyst-free three-component synthesis of a 2-iminothiazole derivative are presented in the table below.

Table 1: Catalyst-Free Three-Component Synthesis of a 2-Iminothiazole Derivative

Reactant 1Reactant 2Reactant 3SolventTemperature (°C)Time (h)ProductYield (%)
This compoundAniline1-nitro-2-phenyloxiraneTHF10-1563-(4-cyanobenzoyl)-2-imino-4,5-diphenyl-2,3-dihydro-1,3-thiazoleHigh

Another significant catalyst-free application involves the reaction of isothiocyanates with o-aminobenzophenones to construct quinazolin-2-thione derivatives. rsc.org While this is formally a two-component reaction, its solvent-free and catalyst-free nature, proceeding under thermal conditions, showcases the inherent reactivity of the isothiocyanate functionality that is often harnessed in MCRs. rsc.org This reaction provides access to congested 4-phenyl-4-hydroxyquinazolin-2-thiones in nearly quantitative yields. rsc.org

Furthermore, the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines leads to the one-pot synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. nih.gov This transformation, which proceeds without a catalyst, involves an intramolecular cycloaddition and highlights the utility of the isothiocyanate group in facilitating the construction of complex heterocyclic systems. nih.gov

The versatility of this compound as a reagent in catalyst-free multi-component approaches underscores its importance in the synthesis of diverse and potentially biologically active molecules. The ability to form multiple bonds in a single, catalyst-free operation makes these methods highly attractive for both academic research and industrial applications.

Computational and Theoretical Investigations of 4 Cyanobenzoyl Isothiocyanate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 4-cyanobenzoyl isothiocyanate have been explored using a variety of computational methods to provide a detailed understanding of its molecular properties.

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other species. For this compound, the HOMO is expected to be localized on the electron-rich isothiocyanate group, making it the primary site for nucleophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing cyanobenzoyl portion of the molecule, indicating its susceptibility to electrophilic attack.

A hypothetical representation of FMO data for this compound is presented below:

OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Note: This data is illustrative and not based on published experimental or computational results for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding within a molecule. It partitions the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. For this compound, NBO analysis would reveal the nature of the covalent bonds, such as the C=N and C=S bonds in the isothiocyanate group, and the C≡N bond of the cyano group. It can also quantify the delocalization of electron density and the extent of conjugation within the molecule. This analysis is instrumental in understanding the stability and reactivity of the compound from a localized bonding perspective.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in the study of chemical reactions, representing the energy of a system as a function of its geometry. Mapping the PES for reactions involving this compound allows for the identification of reactants, products, intermediates, and transition states. This mapping is crucial for understanding the reaction pathway and predicting the feasibility of a particular transformation. For instance, in the rearrangement of a related compound, benzoyl thiocyanate (B1210189), to its isothiocyanate isomer, computational studies have mapped the PES to understand the energetic landscape of this 1,3-shift reaction.

Transition State Characterization and Activation Energies

A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Characterizing the geometry and energy of the transition state is a key aspect of computational reaction mechanism studies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. For reactions of this compound, such as its rearrangement or its reaction with nucleophiles, computational methods can be employed to locate the transition state structure and calculate the associated activation energy, thereby providing a quantitative measure of the reaction's kinetics.

An illustrative data table for a hypothetical reaction of this compound is shown below:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state calculations.

Solvent Effects Modeling using Continuum Models and Explicit Solvation

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers powerful tools to model these interactions, which can be broadly categorized into continuum models and explicit solvation models.

Continuum Models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's properties. For instance, in the formation of benzoyl isothiocyanate, it has been demonstrated that solvents with a lower dielectric constant are more favorable for the reaction rate. ikprress.org

Explicit Solvation Models , on the other hand, involve the inclusion of individual solvent molecules in the computational model. This method provides a more detailed and accurate picture of the solute-solvent interactions, particularly in cases where specific interactions like hydrogen bonding are significant. However, this approach is computationally more demanding.

A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, often provides a balance between accuracy and computational cost. The choice of model depends on the specific properties being investigated and the desired level of accuracy.

Table 1: Comparison of Continuum and Explicit Solvation Models

Feature Continuum Models (e.g., PCM, SMD) Explicit Solvation Models
Solvent Representation Continuous dielectric medium Individual solvent molecules
Computational Cost Low to moderate High
Accuracy Good for bulk solvent effects High, especially for specific interactions
Strengths Efficient for large systems Detailed insight into local solute-solvent interactions
Limitations May not capture specific interactions accurately Computationally expensive, requires extensive sampling

Spectroscopic Parameter Prediction and Interpretation (Beyond Basic Identification)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing insights that go beyond simple identification.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Density Functional Theory (DFT) calculations are widely used to compute the harmonic vibrational frequencies of molecules. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions.

For aromatic isothiocyanates, such as 2-chlorophenylisothiocyanate, DFT calculations have shown excellent agreement between calculated and experimental vibrational frequencies. This allows for a detailed analysis of the vibrational modes of the isothiocyanate (-N=C=S) group and the substituted aromatic ring. By comparing the energies of different possible conformations (rotational isomers), computational methods can predict the most stable geometry of this compound and how its conformation influences its vibrational spectrum.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for an Aromatic Isothiocyanate (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
-N=C=S asymmetric stretch 2100 - 2200 2080 - 2150
-N=C=S symmetric stretch 930 - 980 920 - 960
C=O stretch 1680 - 1720 1670 - 1700
C≡N stretch 2220 - 2260 2210 - 2240
Aromatic C-H stretch 3000 - 3100 3020 - 3080
Aromatic ring modes 1400 - 1600 1380 - 1610

Note: These are typical ranges for the functional groups and a specific calculation for this compound would provide more precise values.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of molecules. Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to confirm molecular structures and assign specific resonances, which is particularly useful for complex molecules or for distinguishing between isomers.

For derivatives of benzoyl isothiocyanate, computational studies have demonstrated a strong correlation between calculated and experimental NMR chemical shifts. This approach can be applied to this compound to predict its NMR spectrum, aiding in its characterization and the analysis of its reaction products.

Table 3: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Benzoyl Isothiocyanate Derivative

Carbon Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Isothiocyanate (-N=C =S) 130 - 140 132.5
Carbonyl (C =O) 165 - 175 168.9
Cyano (-C ≡N) 115 - 120 118.2
Aromatic C (ipso to -C(O)NCS) 135 - 140 137.8
Aromatic C (ipso to -CN) 110 - 115 112.4
Other Aromatic C 125 - 135 128.1, 131.5

Note: The presented values are for illustrative purposes and would require a specific GIAO calculation for this compound for accurate prediction.

Regioselectivity and Stereoselectivity Prediction

Computational chemistry plays a crucial role in understanding and predicting the selectivity of chemical reactions.

The isothiocyanate group is a versatile functional group that can participate in a variety of reactions, including nucleophilic additions and cycloadditions. The presence of the electron-withdrawing cyanobenzoyl group in this compound is expected to enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.

DFT calculations can be used to model the potential energy surfaces of different reaction pathways. By calculating the activation energies of competing pathways, chemists can predict the most likely product, thus explaining the observed regioselectivity. For instance, in cycloaddition reactions involving acyl isothiocyanates, computational studies can elucidate the electronic and steric factors that favor the formation of one regioisomer over another. These calculations often involve analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants to understand their reactivity.

Computational modeling can be used to study the interactions between a substrate, a chiral catalyst, and the reacting species. By building and analyzing models of the transition states for the formation of different stereoisomers, researchers can understand the origins of stereoselectivity. This knowledge can then be used to design new catalysts with improved enantioselectivity. For example, in reactions involving isothiocyanates, computational studies can help in designing chiral thiourea-based catalysts by modeling how the catalyst's structure influences the approach of the reactants and stabilizes the transition state leading to the desired product.

Advanced Spectroscopic Characterization Methodologies in Reactivity Studies

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of transient and low-concentration intermediates in the reactions of 4-cyanobenzoyl isothiocyanate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an ion. This precision is critical in distinguishing between species with the same nominal mass but different atomic compositions.

In the context of this compound reactivity, HRMS can be coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to gently ionize and transfer reaction intermediates into the mass spectrometer. For instance, in the reaction of this compound with a primary amine to form a thiourea (B124793), HRMS could potentially detect the initial adduct before any subsequent rearrangement or further reaction.

Table 1: Hypothetical HRMS Data for the Detection of a Reaction Intermediate

Proposed Intermediate Chemical Formula Calculated m/z Observed m/z Mass Accuracy (ppm)
Initial adduct with AnilineC₁₅H₁₂N₃OS⁺282.0701282.0698-1.1

This table presents hypothetical data to illustrate the application of HRMS. The observed m/z and mass accuracy would be determined experimentally.

Advanced Nuclear Magnetic Resonance Spectroscopy (Beyond Basic 1D)

While 1D ¹H and ¹³C NMR are fundamental for basic structural elucidation, complex reaction products and intermediates derived from this compound often require more sophisticated NMR techniques for unambiguous characterization.

Two-dimensional (2D) NMR experiments are powerful methods for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the aromatic region of a product derived from this compound, COSY can definitively establish the substitution pattern on the benzoyl ring and any other aromatic moieties introduced during the reaction.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the methylene (B1212753) protons of a thiourea derivative can be directly correlated to their corresponding carbon signal.

Table 2: Representative 2D NMR Correlations for a Hypothetical N-(4-cyanobenzoyl)-N'-phenylthiourea

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H-2'/H-6' (benzoyl)H-3'/H-5'C-2'/C-6'C-4', C=O, C-CN
H-3'/H-5' (benzoyl)H-2'/H-6'C-3'/C-5'C-1', C-CN
NH (amide)NH' (thiourea)-C=O, C=S
NH' (thiourea)NH (amide)-C=S, C-1'' (phenyl)

This table illustrates the types of correlations that would be expected in the 2D NMR spectra of a reaction product. The specific chemical shifts would need to be determined experimentally.

The amide and thioamide linkages in derivatives of this compound can exhibit restricted rotation around the C-N bonds, leading to the existence of conformational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of these conformational exchange processes.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging conformers. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes at different temperatures, the energy barrier to rotation (activation energy) can be calculated.

For example, in an N,N'-disubstituted thiourea derived from this compound, restricted rotation around the C(S)-N bond could lead to different orientations of the substituents, which could be studied using DNMR.

X-ray Crystallography of Key Intermediates and Reaction Products

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and stereochemistry.

For chiral products that may arise from reactions of this compound with chiral nucleophiles, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. By using anomalous dispersion effects, the absolute spatial arrangement of the atoms in the crystal lattice can be determined, unequivocally establishing the stereochemistry of the product.

Co-crystallization involves crystallizing two or more different molecules together in a single crystal lattice. In the context of this compound reactivity, co-crystallization with a reagent or a catalyst could provide valuable insights into the pre-reaction complex. The resulting crystal structure could reveal the nature of the intermolecular interactions, such as hydrogen bonding or Lewis acid-base interactions, that are crucial for the subsequent chemical transformation. This information can be instrumental in understanding the reaction mechanism at a molecular level.

Infrared and Raman Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the real-time monitoring of chemical reactions by tracking the changes in functional groups. In the context of reactivity studies involving this compound, these methodologies provide invaluable insights into the transformation of its key chemical moieties, namely the cyano (-C≡N), carbonyl (C=O), and isothiocyanate (-N=C=S) groups. By analyzing the characteristic vibrational frequencies of these groups, researchers can elucidate reaction mechanisms, identify intermediates, and determine the structure of final products.

The complementary nature of Infrared and Raman spectroscopy is particularly advantageous. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. Due to different selection rules, some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa, providing a more complete vibrational profile of the molecule.

Characteristic Vibrational Frequencies of this compound

The vibrational spectrum of this compound is dominated by the characteristic bands of its functional groups. The interpretation of these spectra relies on the identification of these key frequencies.

The cyano group (-C≡N) exhibits a strong, sharp absorption band in the infrared spectrum, typically in the range of 2220-2240 cm⁻¹. This region is relatively free from other common vibrational modes, making the cyano group an excellent spectroscopic marker. In the Raman spectrum, the C≡N stretching vibration also gives rise to a strong and sharp band.

The isothiocyanate group (-N=C=S) is characterized by a very strong and broad asymmetric stretching vibration (νₐₛ) that appears in the infrared spectrum between 2000 and 2100 cm⁻¹. This broadness is a hallmark of the isothiocyanate functionality. The symmetric stretching vibration (νₛ) is typically weaker and appears at lower wavenumbers.

The carbonyl group (C=O) of the benzoyl moiety gives rise to a strong and sharp absorption in the infrared spectrum, generally in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

The aromatic benzene ring also presents a series of characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Cyano (-C≡N)Stretching (ν)2220 - 2240Strong, SharpStrong, Sharp
Isothiocyanate (-N=C=S)Asymmetric Stretching (νₐₛ)2000 - 2100Very Strong, BroadMedium
Carbonyl (C=O)Stretching (ν)1680 - 1700Strong, SharpStrong
Aromatic Ring (C=C)Stretching (ν)1400 - 1600Medium to StrongStrong
Aromatic Ring (C-H)Stretching (ν)> 3000MediumStrong

Tracking Functional Group Transformations in Reactivity Studies

Infrared and Raman spectroscopy are instrumental in monitoring the reactions of this compound, where the isothiocyanate group is a primary site of reactivity. For instance, in reactions with nucleophiles such as amines or alcohols, the characteristic -N=C=S band will disappear, and new bands corresponding to the formed products will emerge.

Consider the reaction of this compound with a primary amine to form a thiourea derivative. The progress of this reaction can be followed by observing the decrease in the intensity of the strong, broad isothiocyanate band around 2000-2100 cm⁻¹. Concurrently, new bands will appear in the spectrum, characteristic of the thiourea functional group. These include N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹, and the C=S stretching vibration (thiocarbonyl), which is often found between 1000 and 1200 cm⁻¹.

The following table illustrates the expected spectral changes during the reaction of this compound with a primary amine.

Functional Group TransformationDisappearing Bands (cm⁻¹)Appearing Bands (cm⁻¹)
-N=C=S → -NH-C(=S)-NHR~2000-2100 (νₐₛ(-NCS))~3100-3400 (ν(N-H)), ~1000-1200 (ν(C=S))

By monitoring the relative intensities of these bands over time, kinetic data for the reaction can be obtained. The cyano and carbonyl groups, being relatively unreactive under many conditions, can serve as internal standards, as their corresponding vibrational bands are expected to remain largely unchanged throughout the reaction. This allows for a more quantitative analysis of the reaction progress.

Synthesis and Reactivity of 4 Cyanobenzoyl Isothiocyanate Derivatives and Analogues

Structural Modifications and Their Impact on Reactivity

The reactivity of 4-cyanobenzoyl isothiocyanate can be significantly influenced by modifications to its core structure. These modifications can be broadly categorized into substituent effects on the benzene ring and the introduction of different isothiocyanate linkages.

Substituent Effects on the Benzene Ring

The presence of the electron-withdrawing cyano (-CN) group at the para position of the benzene ring has a profound effect on the reactivity of the isothiocyanate moiety. Electron-withdrawing groups increase the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature of this compound and its derivatives.

The impact of different substituents on the benzene ring can be systematically studied to modulate the reactivity of the isothiocyanate. For instance, the introduction of additional electron-withdrawing groups would be expected to further enhance reactivity, while the presence of electron-donating groups would likely decrease it. This principle allows for the fine-tuning of the molecule's reactivity for specific synthetic applications.

A study on N-aroyl-N'-(substituted phenyl)thioureas, which can be synthesized from the corresponding aroyl isothiocyanates, demonstrated that the electronic properties of substituents on the phenyl ring influence the chemical and electrochemical properties of the resulting thiourea (B124793) derivatives. For example, in the synthesis of N-Benzoyl-N'-4-cyanophenyl thiourea and N-(4-nitrobenzoyl)-N'-4-cyanophenyl thiourea, the presence of the electron-withdrawing nitro group in addition to the cyano group was shown to affect the reduction potential of the cyano group, indicating electronic communication through the molecular framework preprints.org.

Table 1: Predicted Effect of Substituents on the Reactivity of this compound

Substituent at ortho/meta positionElectronic EffectPredicted Impact on Isothiocyanate Reactivity
-NO₂Strong Electron-WithdrawingSignificant Increase
-ClElectron-WithdrawingIncrease
-CH₃Electron-DonatingDecrease
-OCH₃Strong Electron-DonatingSignificant Decrease

Analogues with Different Isothiocyanate Linkages

While this compound features the isothiocyanate group directly attached to a carbonyl group, analogues with different linkages can exhibit varied reactivity and stability. For instance, moving the isothiocyanate group to a benzylic position, as in 4-isothiocyanatobenzyl derivatives, would alter the electronic communication between the cyano group and the isothiocyanate, thereby modifying its reactivity profile. The synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an analogue where the isothiocyanate is part of a larger molecular framework, highlights the development of specialized reagents for specific biological targets nih.gov.

Synthesis of Isothiourea and Isothioamide Derivatives

A primary application of this compound is in the synthesis of isothiourea and isothioamide derivatives through its reaction with nucleophiles.

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted thioureas. These reactions are typically straightforward and proceed with high yields. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.

A relevant example is the synthesis of N-Benzoyl-N'-4-cyanophenyl thiourea and N-(4-nitrobenzoyl)-N'-4-cyanophenyl thiourea. In this procedure, the corresponding aroyl chloride is reacted with potassium thiocyanate (B1210189) to generate the aroyl isothiocyanate in situ. Subsequent addition of 4-cyanoaniline results in the formation of the desired N-aroyl-N'-(4-cyanophenyl)thiourea preprints.org. This demonstrates a practical approach to synthesizing isothiourea derivatives starting from precursors of this compound.

Similarly, the reaction with thiols can lead to the formation of dithiocarbamates, which are isothioamide derivatives. The reactivity of isothiocyanates towards thiols is well-documented, with the reaction proceeding readily under appropriate conditions researchgate.netnih.govresearchgate.net.

Chemo- and Regioselective Transformations of Derivatives

The derivatives of this compound, particularly the isothioureas, can undergo further chemical transformations. The presence of multiple functional groups allows for chemo- and regioselective reactions. For instance, the thiourea moiety can participate in cyclization reactions to form various heterocyclic systems. The cyano group on the benzene ring can also be a site for further chemical modification, such as hydrolysis to a carboxylic acid or reduction to an amine, leading to a diverse array of functionalized molecules.

The study of cycloaddition reactions involving isothiocyanates provides insight into the potential transformations of this compound derivatives. Isothiocyanates can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles to form heterocyclic compounds nih.govnih.govwikipedia.orgresearchgate.net. The specific substitution pattern on the 4-cyanobenzoyl framework can influence the regioselectivity of these cycloadditions.

Development of Novel Isothiocyanate Reagents Based on the 4-Cyanobenzoyl Framework

The unique reactivity of this compound makes it a valuable scaffold for the development of novel reagents for organic synthesis. Its ability to act as a precursor for isothioureas, which can function as ligands for metal catalysis or as organocatalysts, is an area of active research.

Furthermore, the this compound framework can be incorporated into more complex molecules to create specialized reagents. For example, attaching this moiety to a solid support could lead to the development of a recyclable reagent for the synthesis of thiourea libraries. The development of new peptide coupling reagents often involves the use of activating agents that can be conceptually related to the reactive acyl isothiocyanate moiety uni-kiel.deresearchgate.net. The principles behind the reactivity of this compound could inspire the design of new coupling reagents with enhanced efficiency and selectivity.

Future Directions and Emerging Research Avenues

Catalyst-Free and Organocatalytic Transformations

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. Investigating the inherent reactivity of 4-cyanobenzoyl isothiocyanate in catalyst-free and organocatalytic reactions represents a significant opportunity to develop environmentally benign and atom-economical transformations.

Future research in catalyst-free transformations could focus on exploring the uncatalyzed cycloaddition reactions of this compound with a variety of dienophiles and dipolarophiles. The electron-withdrawing nature of the 4-cyanobenzoyl group is expected to influence the electrophilicity of the isothiocyanate moiety, potentially enabling reactions under mild, thermal conditions. Systematic studies involving different reaction partners would be crucial to map out the scope and limitations of these catalyst-free processes. A notable example of a catalyst-free approach in the broader context of aroylisothiocyanates is the synthesis of thiophene derivatives through a one-pot reaction with alkyl bromides and enaminones under solvent-free conditions researchgate.net.

In the realm of organocatalysis , the focus would be on utilizing small organic molecules to catalyze asymmetric reactions involving this compound. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, could be employed to achieve high levels of stereocontrol in reactions like the enantioselective addition of nucleophiles to the isothiocyanate carbon. For instance, organocatalytic enantioselective tandem aldol-cyclization reactions have been successfully applied to α-isothiocyanato imides and activated carbonyl compounds, suggesting a potential avenue for similar transformations with this compound nih.gov. Detailed mechanistic investigations, combining experimental and computational methods, would be essential to understand the mode of catalyst activation and the origins of stereoselectivity.

A comparative table of potential catalyst-free and organocatalytic reactions is presented below:

Reaction TypePotential ReactantsExpected ProductsKey Research Focus
Catalyst-Free Dienes, Azides, NitronesHeterocyclic compoundsReaction kinetics, Solvent effects, Substituent effects
Organocatalytic Alcohols, Amines, ThioalkanesChiral thiocarbamates, ThioureasCatalyst screening, Enantioselectivity, Diastereoselectivity

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms, particularly those utilizing continuous flow chemistry, presents a promising avenue for rapid reaction optimization and library synthesis. The high reactivity of isothiocyanates often leads to challenges in batch synthesis, such as side reactions and purification difficulties. Flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time, which can mitigate these issues.

Future work should focus on developing robust and reliable flow-based methods for the synthesis and subsequent in-line functionalization of this compound. This could involve the use of packed-bed reactors with immobilized reagents or scavengers to facilitate purification. Automated optimization algorithms could be employed to rapidly screen a wide range of reaction conditions to identify optimal parameters for yield and purity. The successful implementation of flow platforms for the rapid generation of other isothiocyanates demonstrates the feasibility of this approach nih.gov.

Explorations in Materials Science Precursors (Non-Property Focused)

The bifunctional nature of this compound, possessing both a reactive isothiocyanate group and a cyano group capable of further transformation or coordination, makes it an attractive precursor for the synthesis of novel polymers and materials. Research in this area should initially focus on the fundamental chemistry of incorporating this molecule into larger structures, rather than the immediate properties of the resulting materials.

One promising direction is the use of this compound as a monomer or a functionalizing agent in polymerization reactions. For example, it could be reacted with diamines to form poly(thiourea)s or with diols to form poly(thiocarbamate)s. The rigid benzonitrile unit would be expected to impart specific conformational constraints on the polymer backbone. Furthermore, the pendant cyano groups could serve as sites for post-polymerization modification or as coordination sites for metal ions, leading to the formation of coordination polymers mdpi.com. The use of isothiocyanate polymers in the production of microcapsules has also been explored, suggesting another potential application area .

Computational Chemistry Driven Reaction Discovery

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict and understand the reactivity of this compound, thereby guiding experimental efforts. Theoretical studies can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies for various potential transformations.

Future computational work should focus on modeling the cycloaddition reactions of this compound with various reaction partners to predict the feasibility and regioselectivity of these processes. DFT studies have been successfully used to investigate the mechanism of cycloaddition reactions of other isothiocyanates researchgate.net. Furthermore, computational screening of potential organocatalysts for asymmetric reactions could accelerate the discovery of highly efficient and stereoselective catalytic systems. The analysis of reaction mechanisms through computational methods can provide a rationale for experimentally observed outcomes and aid in the design of new, more efficient synthetic routes mdpi.compku.edu.cn.

Stereoselective and Enantioselective Reaction Development

The development of stereoselective and enantioselective reactions is a paramount goal in modern organic synthesis. The isothiocyanate group in this compound represents a key functional handle for the introduction of new stereocenters.

Q & A

Q. What statistical models are suitable for dose-response studies involving this compound?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Bootstrap resampling assesses confidence intervals for EC₅₀/IC₅₀ values. For synergistic effects (e.g., with chemotherapeutics), use Chou-Talalay combination index (CI) analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.